molecular formula C8H12O B13558721 3-(But-3-YN-1-YL)tetrahydrofuran

3-(But-3-YN-1-YL)tetrahydrofuran

Cat. No.: B13558721
M. Wt: 124.18 g/mol
InChI Key: DBONRNMWXHSXPP-UHFFFAOYSA-N
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Description

3-(But-3-YN-1-YL)tetrahydrofuran is an organic compound with the molecular formula C8H12O It is a derivative of tetrahydrofuran, where a butynyl group is attached to the third carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-YN-1-YL)tetrahydrofuran typically involves the reaction of tetrahydrofuran with but-3-yn-1-ol under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-YN-1-YL)tetrahydrofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-(But-3-YN-1-YL)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-YN-1-YL)tetrahydrofuran involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the butynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-but-3-ynyloxolane

InChI

InChI=1S/C8H12O/c1-2-3-4-8-5-6-9-7-8/h1,8H,3-7H2

InChI Key

DBONRNMWXHSXPP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCOC1

Origin of Product

United States

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